molecular formula C10H16N4 B11901875 1-(5-Methylpyrazin-2-yl)piperidin-4-amine

1-(5-Methylpyrazin-2-yl)piperidin-4-amine

Cat. No.: B11901875
M. Wt: 192.26 g/mol
InChI Key: QEFQAVCBWZDGPE-UHFFFAOYSA-N
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Description

1-(5-Methylpyrazin-2-yl)piperidin-4-amine is a heterocyclic compound that features a piperidine ring substituted with a methylpyrazine moiety

Preparation Methods

The synthesis of 1-(5-Methylpyrazin-2-yl)piperidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methylpyrazine and piperidine.

    Synthetic Route: One common method involves the nucleophilic substitution reaction where 5-methylpyrazine is reacted with piperidine under controlled conditions to form the desired product.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is typically heated to facilitate the formation of the product.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

1-(5-Methylpyrazin-2-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the pyrazine moiety is substituted with other functional groups. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(5-Methylpyrazin-2-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, it serves as a lead compound for the development of new therapeutic agents. Its derivatives are explored for their potential to treat various diseases.

    Industry: The compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyrazin-2-yl)piperidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems. These interactions can modulate the activity of the targets, leading to various biological effects.

    Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. For example, it may inhibit or activate signaling pathways involved in cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

1-(5-Methylpyrazin-2-yl)piperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-(6-Methylpyrazin-2-yl)piperidin-4-amine and 1-(5-Methylpyrazin-2-yl)piperidin-4-ol share structural similarities with this compound.

    Uniqueness: The presence of the methylpyrazine moiety and the specific substitution pattern on the piperidine ring confer unique chemical and biological properties to this compound. These properties make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

1-(5-methylpyrazin-2-yl)piperidin-4-amine

InChI

InChI=1S/C10H16N4/c1-8-6-13-10(7-12-8)14-4-2-9(11)3-5-14/h6-7,9H,2-5,11H2,1H3

InChI Key

QEFQAVCBWZDGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)N2CCC(CC2)N

Origin of Product

United States

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